

Protocol for the synthesis of 2-amino-N-butylbenzamide from isatoic anhydride

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Compound of Interest

Compound Name: 2-amino-N-butylbenzamide

Cat. No.: B082491

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Application Note: Synthesis of 2-amino-N-butylbenzamide

This document provides a detailed protocol for the synthesis of **2-amino-N-butylbenzamide** from the reaction of isatoic anhydride with n-butylamine. This method is a straightforward and common route for the preparation of N-substituted 2-aminobenzamides, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl group of isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to yield the desired **2-amino-N-butylbenzamide** product.

Figure 1: General reaction scheme for the synthesis of **2-amino-N-butylbenzamide**.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-alkyl 2-aminobenzamides.^[1]

Materials:

- Isatoic Anhydride ($C_8H_5NO_3$, MW: 163.13 g/mol)

- n-Butylamine (C₄H₁₁N, MW: 73.14 g/mol , Density: 0.74 g/mL)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Sodium sulfate (Na₂SO₄), anhydrous
- Dichloromethane (DCM)
- Hexane
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (5.0 mmol, 816 mg).

- Addition of Reagents: Add anhydrous dimethylformamide (25 mL) to the flask. Subsequently, add n-butylamine (5.0 mmol, 0.49 mL) to the solution.^[1]
- Reaction: Stir the reaction mixture at 50°C for 3 hours.^[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the solution with ethyl acetate (125 mL).^[1]
- Extraction: Transfer the diluted solution to a separatory funnel and wash it several times with brine to remove DMF.^[1]
- Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.^[1]
- Purification: Purify the resulting crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexane and ethyl acetate.^[1]
- Final Product: After column chromatography, recrystallization from a solvent system like dichloromethane/hexane can be performed to afford the pure **2-amino-N-butylbenzamide**.^[1]

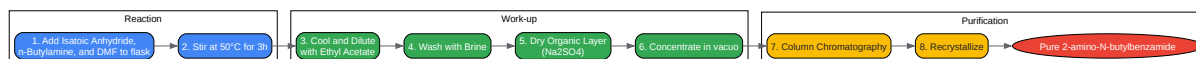
Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **2-amino-N-butylbenzamide**.

Parameter	Value	Reference
Isatoic Anhydride	5.0 mmol (1.0 eq)	[1]
n-Butylamine	5.0 mmol (1.0 eq)	[1]
Solvent	Dimethylformamide (DMF)	[1]
Solvent Volume	25 mL	[1]
Reaction Temperature	50°C	[1]
Reaction Time	3 hours	[1]
Reported Yield (for analogous compounds)	39-82%	[1]

Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis.



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Caption: Workflow for the synthesis of **2-amino-N-butylbenzamide**.

Safety and Characterization

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

- Dimethylformamide (DMF) is a reproductive hazard; handle with care.
- n-Butylamine is corrosive and flammable; avoid contact and ignition sources.

Product Characterization: The identity and purity of the final product, **2-amino-N-butylbenzamide**, can be confirmed by standard analytical techniques such as:

- Melting Point: Determination of the melting point range.
- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared Spectroscopy (IR): To identify characteristic functional groups.

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References

- 1. rsc.org [rsc.org]
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